molecular formula C10H13NO3S B14843488 2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide

2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide

Cat. No.: B14843488
M. Wt: 227.28 g/mol
InChI Key: CLVROVZYKVUNCN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide is an organic compound with a unique structure that includes a cyclopropylmethyl group attached to a hydroxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethyl group, which can be achieved through cyclopropanation reactions. The cyclopropylmethyl group is then introduced to the hydroxybenzenesulfonamide core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid hydrate
  • 2-acetamido-3-cyclopropylpropanoic acid

Uniqueness

2-(Cyclopropylmethyl)-5-hydroxybenzenesulfonamide is unique due to the presence of both the cyclopropylmethyl group and the hydroxybenzenesulfonamide moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c11-15(13,14)10-6-9(12)4-3-8(10)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H2,11,13,14)

InChI Key

CLVROVZYKVUNCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=C(C=C2)O)S(=O)(=O)N

Origin of Product

United States

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